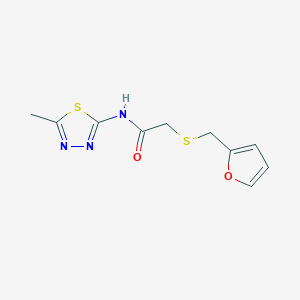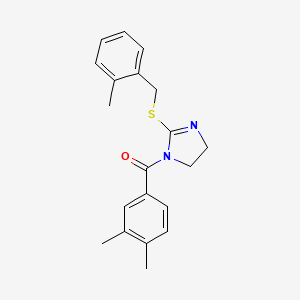
(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2OS and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing in Metal-Organic Frameworks
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which include 3,4-dimethylphenyl structures, has shown potential in luminescence sensing. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, sensitive to benzaldehyde-based derivatives. This sensitivity makes them suitable as fluorescence sensors for certain chemicals (Shi et al., 2015).
Antibacterial and Antioxidant Properties
Several studies have synthesized derivatives incorporating 3,4-dimethylphenyl elements to evaluate their antibacterial and antioxidant activities. For instance, derivatives of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanones were found to possess significant antimicrobial, antioxidant, and insect antifeedant properties, demonstrating their potential in various biological applications (Thirunarayanan, 2015).
Development of Polymeric Materials
The compound's structural elements have been used in the synthesis of novel poly(amide-ether)s. These materials, bearing imidazole pendants, show promising physical and optical properties, such as solubility in organic solvents, formation of flexible films, and fluorescence emission. This suggests potential applications in materials science and engineering (Ghaemy et al., 2013).
Antitumor Agents
Derivatives of 3,4-dimethylphenyl compounds have been investigated as potential anti-tumor agents. For instance, research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives indicated selective cytotoxicity against tumorigenic cell lines, suggesting their utility in cancer research and treatment (Hayakawa et al., 2004).
Synthesis of Novel Central Nervous System Depressants
Compounds with 3,4-dimethylphenyl structure have been synthesized and evaluated for their central nervous system depressant activity. These novel compounds demonstrated potential anticonvulsant properties and low acute toxicity, opening avenues in the development of new therapeutic drugs for neurological conditions (Butler et al., 1984).
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-8-9-17(12-16(14)3)19(23)22-11-10-21-20(22)24-13-18-7-5-4-6-15(18)2/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPIJWHEMZSVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)
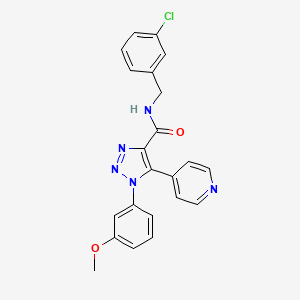
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)
![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

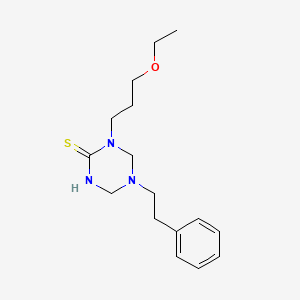
![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)
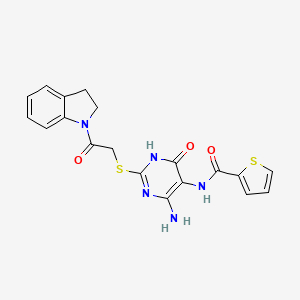
![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
